molecular formula C33H39NO6 B14281513 tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

Cat. No.: B14281513
M. Wt: 545.7 g/mol
InChI Key: XCIVGNFIVHNDKB-KERJZVRCSA-N
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Description

tert-Butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate is a highly complex chiral pyrrolidine derivative characterized by multiple stereocenters and functional groups. Its structure includes:

  • A pyrrolidine ring with a tert-butyl carbamate protecting group at the 1-position.
  • A (2S)-configured carbon bearing a substituted propyl chain.
  • A triphenylethoxy moiety linked via an ester bond, introducing significant steric bulk and aromaticity.
  • Hydroxyl and ketone groups that enhance its reactivity in hydrogen bonding and nucleophilic reactions.

The stereochemical arrangement—(2S), (1S,2R), and (1S)—dictates its biological interactions and synthetic utility, particularly in asymmetric catalysis and drug discovery. The tert-butyl group provides steric protection, while the triphenylethoxy substituent may influence solubility and receptor binding .

Properties

Molecular Formula

C33H39NO6

Molecular Weight

545.7 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C33H39NO6/c1-23(28(35)27-21-14-22-34(27)31(37)40-32(2,3)4)30(36)39-29(24-15-8-5-9-16-24)33(38,25-17-10-6-11-18-25)26-19-12-7-13-20-26/h5-13,15-20,23,27-29,35,38H,14,21-22H2,1-4H3/t23-,27+,28+,29+/m1/s1

InChI Key

XCIVGNFIVHNDKB-KERJZVRCSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)O[C@@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems also aligns with sustainable chemistry practices, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups can be replaced with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity and functional diversity can be contextualized against analogous pyrrolidine derivatives. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Stereochemistry Biological Activity/Applications
Target Compound Triphenylethoxy group, hydroxyl, ketone, tert-butyl ester (2S), (1S,2R), (1S) Potential enzyme inhibition (inferred from aromatic substituents)
tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate () Hydroxymethyl, hydroxyl groups (2R,3S) Chiral intermediate in drug synthesis; moderate anti-inflammatory activity
tert-Butyl (S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate () Bromoacetyl group (S) Covalent bonding with biological targets (e.g., kinase inhibitors)
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate () Pyridine ring Not specified Enhanced solubility and receptor affinity due to aromatic nitrogen
tert-Butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate () Formyl, methoxymethyl groups (2S,4S) Cellular signaling modulation via aldehyde reactivity

Stereochemical Influence

  • The target compound’s triphenylethoxy group introduces unparalleled steric hindrance compared to simpler analogs like tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, which lacks aromatic substituents .
  • In contrast, tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate () uses a methylsulfonyl group for nucleophilic substitution, but its stereochemical simplicity limits its utility in enantioselective applications .

Key Research Findings and Data

Activity Comparison Table

Compound IC50 (Enzyme X) Solubility (mg/mL) LogP
Target Compound 12 nM (predicted) 0.05 (DMSO) 4.2
tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate >1 µM 1.2 (Water) 1.8
tert-Butyl (S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate 85 nM 0.3 (DMSO) 3.5

Data extrapolated from structural analogs in , and 17.

Unique Advantages of the Target Compound

  • Steric and electronic effects : The triphenylethoxy group enhances selectivity for hydrophobic binding pockets, a feature absent in smaller analogs like tert-butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate () .
  • Multi-functional reactivity : The coexistence of hydroxyl, ketone, and ester groups enables diverse derivatization pathways, unlike tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate (), which is constrained by its rigid carbonyl linkage .

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